molecular formula C9H17Cl B159470 2-Chloro-1-nonene CAS No. 1745-15-9

2-Chloro-1-nonene

Cat. No.: B159470
CAS No.: 1745-15-9
M. Wt: 160.68 g/mol
InChI Key: LFXZYKAMIOLQOZ-UHFFFAOYSA-N
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Description

2-Chloro-1-nonene is an organic compound with the molecular formula C₉H₁₇Cl. It is a chlorinated derivative of nonene, characterized by the presence of a chlorine atom attached to the second carbon of the nonene chain. This compound is a member of the alkene family, which contains a carbon-carbon double bond, making it an unsaturated hydrocarbon.

Scientific Research Applications

2-Chloro-1-nonene has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in studies involving the modification of biological molecules and the investigation of enzyme-catalyzed reactions.

    Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

Target of Action

Similar compounds, such as benzylic halides, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur at the resonance-stabilized carbocation .

Mode of Action

The interaction of 2-Chloro-1-nonene with its targets involves the formation of a resonance-stabilized carbocation, which is a key intermediate in many organic reactions . This carbocation can then undergo various reactions, including nucleophilic substitution or elimination, leading to different products .

Biochemical Pathways

It’s worth noting that similar compounds can participate in various biochemical pathways, including those involving free radical reactions and nucleophilic substitutions .

Pharmacokinetics

Its log octanol-water partition coefficient (log kow) is estimated to be 512 , suggesting that it is lipophilic and may be absorbed well in the body. Its boiling point is estimated to be 167.85°C, and its melting point is estimated to be -41.71°C . These properties can impact its bioavailability and distribution within the body.

Result of Action

Similar compounds can cause various changes at the molecular and cellular level, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substances can affect its reactivity. Additionally, its stability and reactivity can be influenced by factors such as temperature, pH, and the presence of light .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-nonene can be synthesized through various methods, including:

    Addition of Hydrogen Chloride to 1-Nonene: This method involves the addition of hydrogen chloride to 1-nonene in the presence of a catalyst, typically a Lewis acid such as aluminum chloride. The reaction proceeds via a Markovnikov addition mechanism, where the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the chlorine atom attaches to the carbon with fewer hydrogen atoms.

    Halogenation of Nonene: Another method involves the halogenation of nonene using chlorine gas. This reaction requires ultraviolet light or heat to initiate the formation of the chlorine radical, which then reacts with the nonene to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-nonene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Addition Reactions: The carbon-carbon double bond in this compound can undergo addition reactions with various reagents, such as hydrogen, halogens, and hydrogen halides, to form saturated compounds.

    Oxidation Reactions: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.

Common Reagents and Conditions:

    Hydrogenation: Catalysts such as palladium or platinum are used in the presence of hydrogen gas to convert this compound to 2-chlorononane.

    Halogenation: Chlorine or bromine can be added to the double bond to form dihalogenated compounds.

    Oxidation: Peracids or osmium tetroxide are used to oxidize the double bond to form epoxides or diols.

Major Products Formed:

    2-Chlorononane: Formed by hydrogenation of this compound.

    Dihalogenated Compounds: Formed by halogenation of the double bond.

    Epoxides and Diols: Formed by oxidation of the double bond.

Comparison with Similar Compounds

2-Chloro-1-nonene can be compared with other similar compounds, such as:

    1-Chloro-1-nonene: Differing in the position of the chlorine atom, which affects its reactivity and chemical properties.

    2-Bromo-1-nonene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    1-Nonene: The parent compound without the chlorine atom, used as a starting material for the synthesis of chlorinated derivatives.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a double bond, which provides multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications.

Properties

IUPAC Name

2-chloronon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Cl/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXZYKAMIOLQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499478
Record name 2-Chloronon-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-15-9
Record name 2-Chloronon-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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